molecular formula C11H17ClN2O2S B8529751 Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride

Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride

Cat. No. B8529751
M. Wt: 276.78 g/mol
InChI Key: NCTXWHKWULACPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084468B2

Procedure details

A solution of 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidinecarboxylate (11.1 g, 32.7 mmol) (i.e. the product of Example 1, Step A) in diethyl ether (100 mL) at 0° C. was treated with a solution of hydrogen chloride in diethyl ether (2 M, 166 mL, 331 mmol). The reaction mixture then was diluted with absolute ethanol (100 mL) and stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, re-dissolved in ethanol and evaporated again to leave a solid. The resulting solid was placed under a high vacuum for several hours to give 10.38 g of the title compound as a hygroscopic white powder. This compound was of sufficient purity to use in subsequent reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
166 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[S:9][CH:10]=1)=[O:5])[CH3:2].[ClH:24]>C(OCC)C.C(O)C>[ClH:24].[NH:14]1[CH2:15][CH2:16][CH:11]([C:8]2[S:9][CH:10]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[N:7]=2)[CH2:12][CH2:13]1 |f:4.5|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
166 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
evaporated again
CUSTOM
Type
CUSTOM
Details
to leave a solid
WAIT
Type
WAIT
Details
The resulting solid was placed under a high vacuum for several hours

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CCC(CC1)C=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.